

# 3-(aminomethyl)benzene-1,2-diol CAS number 71412-23-2

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## Compound of Interest

Compound Name: 3-(aminomethyl)benzene-1,2-diol

Cat. No.: B1596407

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An In-depth Technical Guide to **3-(aminomethyl)benzene-1,2-diol** (CAS 71412-23-2)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**3-(Aminomethyl)benzene-1,2-diol**, also known as 2,3-dihydroxybenzylamine, is a catecholamine analog of significant interest in medicinal chemistry and organic synthesis.<sup>[1][2]</sup> Its structure, featuring a reactive primary amine and a catechol moiety, makes it a versatile building block for the development of novel therapeutic agents and a valuable tool in biochemical research.<sup>[1]</sup> This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, an exploration of its applications in drug discovery, and essential safety information.

## Physicochemical Profile and Structural Data

A fundamental understanding of the physicochemical properties of **3-(aminomethyl)benzene-1,2-diol** is crucial for its effective handling, storage, and application in experimental design. The presence of both polar hydroxyl groups and a basic amino group governs its solubility and reactivity.<sup>[1]</sup>

Table 1: Key Physicochemical Properties

Property	Value	Reference(s)
CAS Number	71412-23-2	[1][2][3]
Molecular Formula	C <sub>7</sub> H <sub>9</sub> NO <sub>2</sub>	[1][2]
Molecular Weight	139.15 g/mol	[2]
IUPAC Name	3-(aminomethyl)benzene-1,2-diol	[4]
Common Synonyms	2,3-Dihydroxybenzylamine, 3-(Aminomethyl)pyrocatechol	[1][2]
Appearance	Typically a solid at room temperature	[1]
Melting Point	256-257 °C	[2]
Solubility	Soluble in polar solvents	[1]
Canonical SMILES	<chem>C1=CC(=C(C(=C1)O)O)CN</chem>	[2]
InChI Key	OALRPMSYTYFUEP-UHFFFAOYSA-N	[1][2]

## Synthesis and Purification: A Validated Protocol

The synthesis of **3-(aminomethyl)benzene-1,2-diol** is most effectively achieved through the reduction of a suitable precursor, such as 2,3-dihydroxybenzonitrile. The following protocol details a robust method using lithium aluminum hydride (LiAlH<sub>4</sub>), a powerful reducing agent capable of converting nitriles to primary amines.

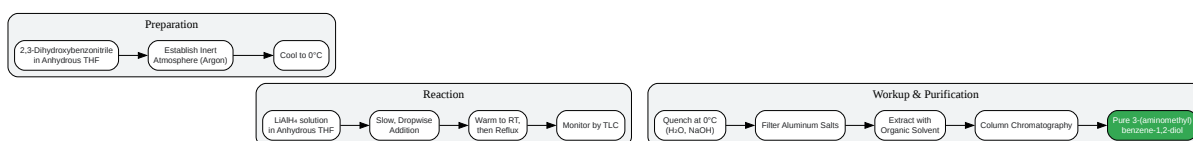
## Causality in Experimental Design

- Inert Atmosphere:** LiAlH<sub>4</sub> is highly reactive with atmospheric moisture and oxygen. Conducting the reaction under an inert gas like argon or nitrogen is critical to prevent quenching of the reagent and ensure a high yield.
- Controlled Addition:** The reaction is highly exothermic. Adding the LiAlH<sub>4</sub> solution slowly at a reduced temperature (0 °C) prevents thermal runaway and the formation of unwanted

byproducts.

- **Quenching Sequence:** A careful, sequential addition of water and then an aqueous base (e.g., NaOH) is a standard Fieser workup procedure. This safely neutralizes the excess  $\text{LiAlH}_4$  and converts the aluminum salts into a granular, easily filterable solid.

## Detailed Synthesis Workflow



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Caption: A validated workflow for the synthesis of **3-(aminomethyl)benzene-1,2-diol**.

## Step-by-Step Methodology

- **Flask Preparation:** Under an inert atmosphere of argon, add 2,3-dihydroxybenzonitrile to a flame-dried, three-necked round-bottom flask containing a magnetic stir bar.
- **Dissolution:** Add anhydrous tetrahydrofuran (THF) to dissolve the starting material completely.
- **Cooling:** Place the flask in an ice-water bath to cool the solution to 0 °C.
- **Reagent Addition:** Slowly add a 1 M solution of  $\text{LiAlH}_4$  in THF dropwise via a syringe or dropping funnel over 30 minutes, ensuring the internal temperature does not rise significantly.

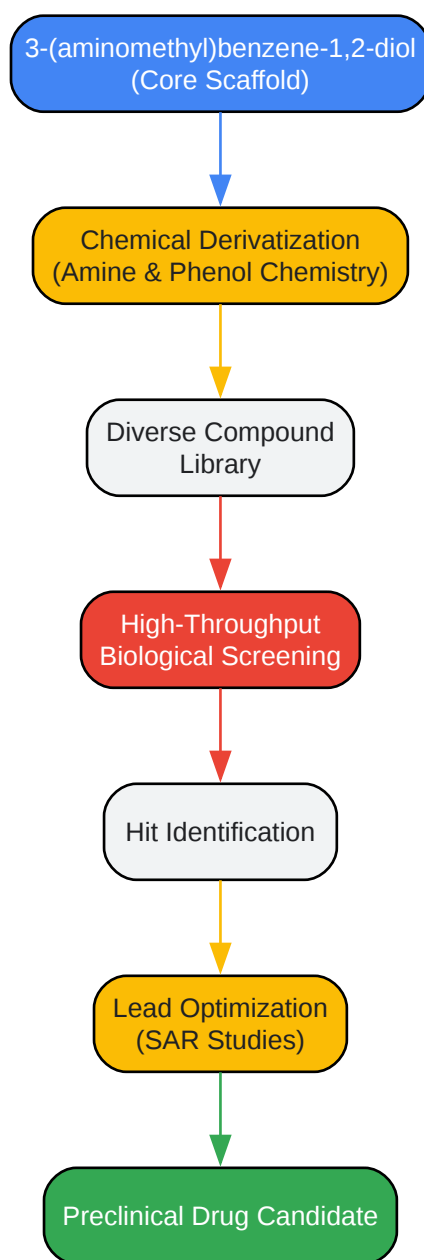
- **Reaction:** Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 2-4 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting material is fully consumed.
- **Quenching:** Cool the reaction mixture back to 0 °C in an ice bath. Cautiously and slowly, add water dropwise to quench the excess  $\text{LiAlH}_4$ , followed by a 15% aqueous NaOH solution, and finally more water.
- **Isolation:** Stir the resulting granular precipitate for 30 minutes, then remove it by filtration through a pad of Celite. Wash the filter cake thoroughly with THF or ethyl acetate.
- **Extraction:** Combine the organic filtrates and concentrate under reduced pressure. Redissolve the crude residue in ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and evaporate the solvent.
- **Purification:** Purify the crude product by flash column chromatography on silica gel, using a gradient eluent system (e.g., 0-10% methanol in dichloromethane) to yield the pure **3-(aminomethyl)benzene-1,2-diol**.
- **Characterization:** Confirm the structure and purity of the final compound using NMR ( $^1\text{H}$ ,  $^{13}\text{C}$ ) and mass spectrometry. Analytical data can be compared with available reference spectra.[5]

## Applications in Drug Discovery and Development

The unique structural arrangement of **3-(aminomethyl)benzene-1,2-diol** makes it an attractive scaffold for generating novel bioactive molecules.

### A Versatile Chemical Scaffold

The primary amine serves as a key functional handle for derivatization. It can be readily modified through reactions such as acylation, sulfonylation, and reductive amination to build a diverse library of compounds for high-throughput screening.[6] This approach is fundamental in modern drug discovery to explore structure-activity relationships (SAR).[7] The presence of nitrogen atoms is crucial in many active pharmaceutical ingredients as they often form key interactions, such as hydrogen bonds, with biological targets like proteins and enzymes.[8]



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Caption: The role of **3-(aminomethyl)benzene-1,2-diol** in a typical drug discovery pipeline.

## Potential as a Bioactive Agent

- **Neurotransmitter Analog:** Its structure mimics endogenous catecholamines (e.g., dopamine, norepinephrine), suggesting potential interactions with adrenergic or dopaminergic receptors. This makes it a compound of interest for neuroscience and in developing treatments for neurological disorders.

- **Antioxidant Properties:** The catechol moiety is a well-known antioxidant pharmacophore.<sup>[1]</sup> It can scavenge free radicals, suggesting potential applications in conditions associated with oxidative stress.
- **Anticancer Research:** Related aminomethyl and benzoxazine derivatives have demonstrated cytotoxic activity against cancer cell lines and in vivo anticancer effects, indicating that this structural class is a promising area for oncology research.<sup>[9]</sup>

## Safety, Handling, and Storage

Proper handling of **3-(aminomethyl)benzene-1,2-diol** is essential to ensure laboratory safety. All procedures should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE).

- **GHS Hazard Statements:** The compound is classified with several hazards:
  - H302: Harmful if swallowed.<sup>[10]</sup>
  - H315: Causes skin irritation.<sup>[10]</sup>
  - H319: Causes serious eye irritation.<sup>[10]</sup>
  - H335: May cause respiratory irritation.<sup>[10]</sup>
- **Precautionary Measures:**
  - Wear protective gloves, safety glasses, and a lab coat (P280).<sup>[10]</sup>
  - Avoid breathing dust; handle as a powder in a fume hood.<sup>[11]</sup>
  - In case of eye contact, rinse cautiously with water for several minutes (P305+P351+P338).<sup>[10]</sup>
- **Storage:** Store in a tightly sealed container in a cool, dry place. For long-term stability, refrigeration (2-8°C) is recommended.<sup>[10]</sup>

## Conclusion

**3-(Aminomethyl)benzene-1,2-diol** is a high-value chemical intermediate with significant untapped potential. Its well-defined physicochemical properties and accessible synthetic routes make it an ideal starting point for synthetic campaigns. For drug development professionals, its structural similarity to known bioactive molecules and the versatility of its functional groups offer a rich platform for the discovery of next-generation therapeutics. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently incorporate this compound into their research and development programs.

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